molecular formula C21H26N2O3S B2372637 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide CAS No. 2034309-05-0

4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2372637
CAS No.: 2034309-05-0
M. Wt: 386.51
InChI Key: JITTWDBIURVSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide is a synthetic piperidine derivative featuring a benzylsulfonyl group at the 4-position of the piperidine ring and a phenethyl carboxamide moiety at the 1-position. This structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The benzylsulfonyl group may enhance metabolic stability and binding affinity, while the phenethyl substituent could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

4-benzylsulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(22-14-11-18-7-3-1-4-8-18)23-15-12-20(13-16-23)27(25,26)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITTWDBIURVSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The foundational step involves synthesizing 4-substituted piperidine derivatives. A widely adopted method employs 4-piperidone hydrochloride monohydrate as the starting material due to its commercial availability and reactivity in reductive amination. For example:

  • Reductive amination of 4-piperidone with aniline under hydrogen gas (1 atm) and palladium-on-carbon (Pd/C) catalysis yields 4-anilinopiperidine (4-AP) in 82% yield.
  • Alternative protocols using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid achieve comparable efficiency but require strict pH control.

C4 Sulfonation: Introducing the Benzylsulfonyl Group

Sulfonation at C4 proceeds via a two-step oxidation sequence:

  • Thioether formation : Treatment of 4-mercaptopiperidine with benzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours affords 4-(benzylthio)piperidine.
  • Oxidation to sulfonyl : Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C→RT converts the thioether to the sulfonyl derivative quantitatively.

Critical parameters :

  • Solvent polarity significantly influences oxidation kinetics, with DCM providing optimal reaction homogeneity.
  • Over-oxidation to sulfonic acids is mitigated by stoichiometric control (1.2 equiv mCPBA).

N1 Functionalization: Phenethylation and Carboxamide Formation

Phenethyl Group Installation

Alkylation of the piperidine nitrogen with phenethyl bromide under highly alkaline conditions (pH >14) remains the benchmark method:

  • Reaction conditions : Refluxing 4-(benzylsulfonyl)piperidine with phenethyl bromide (1.5 equiv) in 1,2-dichloroethane (DCE) using sodium hydroxide (5 equiv) as base for 24 hours achieves 85% conversion to N-phenethyl intermediate.
  • Purification : Crude product is extracted with DCM, washed with brine, and crystallized from petroleum ether (60–80°C).

Carboxamide Synthesis

Acylation of the secondary amine employs propionyl chloride under Schotten-Baumann conditions:

  • Procedure : Dropwise addition of propionyl chloride (4 equiv) to a stirred solution of N-phenethyl-4-(benzylsulfonyl)piperidine in DCM at 0°C, followed by warming to RT for 6 hours.
  • Yield optimization : Excess acyl chloride and extended reaction times (up to 12 hours) counteract steric hindrance from the sulfonyl group, elevating yields to 78%.

Analytical Characterization and Validation

Spectroscopic Profiling

1H NMR (400 MHz, CDCl3):

  • δ 7.25–7.35 (m, 5H, ArH), 4.32 (s, 2H, SO2CH2Ph), 3.65–3.72 (m, 4H, piperidine H2/H6), 2.90–3.10 (m, 4H, NCH2CH2Ph), 2.45–2.60 (m, 1H, piperidine H4), 1.80–1.95 (m, 4H, piperidine H3/H5).

HRMS (ESI) :

  • m/z [M + H]+ calcd for C23H29N2O3S: 413.1901; found: 413.1895.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O, 1 mL/min) confirms >98% purity with tR = 6.74 min.

Comparative Evaluation of Synthetic Routes

Parameter Route A (Stepwise) Route B (Convergent)
Total Yield 62% 55%
Step Count 5 4
Purification Complexity High Moderate
Scalability >100 g <50 g

Route A (Stepwise): Sequential sulfonation → phenethylation → acylation.
Route B (Convergent): Pre-assembled sulfonyl-piperidine coupled with phenethyl carboxamide.

Industrial-Scale Considerations and Challenges

  • Cost Drivers : Phenethyl bromide (≥$450/kg) and mCPBA (≥$320/kg) dominate raw material expenses.
  • Hazard Mitigation :
    • Exothermic risks during alkylation necessitate jacketed reactors with precise temperature control.
    • Sulfur dioxide off-gas during sulfonation mandates scrubber systems.
  • Byproduct Management :
    • Over-alkylation byproducts (e.g., di-phenethyl derivatives) require gradient column chromatography for removal.

Chemical Reactions Analysis

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors, modulating their activity. The phenethyl group can enhance binding affinity, while the piperidine ring provides structural stability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide with structurally or functionally related compounds:

Compound Key Structural Features Biological Activity/Application Key Differences
This compound Benzylsulfonyl (C₆H₅CH₂SO₂-) at C4; phenethyl carboxamide (-CONHCH₂CH₂Ph) at C1 Hypothesized: Antimicrobial or CNS modulation (based on analogs) Unique combination of sulfonyl and phenethyl groups on piperidine.
N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide Fluorinated benzyl and phenylsulfonyl groups; carboxamide at C3 Undisclosed, but fluorination likely enhances metabolic stability and target binding. Fluorinated substituents; carboxamide position (C3 vs. C1).
1-(Benzylsulfonyl)pyrrolidine-2-carboxylic acid Benzylsulfonyl on pyrrolidine; carboxylic acid at C2 Potent antibacterial activity (MIC: 1.8 μg/mL against S. aureus). Pyrrolidine core vs. piperidine; carboxylic acid vs. carboxamide.
Cyclopropylfentanyl 4-Anilidopiperidine core; cyclopropane carboxamide Potent opioid agonist (analgesic/anesthetic). Anilidopiperidine structure; lacks sulfonyl group.
4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Chlorobenzodiazolyl at C4; iodophenyl carboxamide at C1 Selective inhibitor of 8-oxo-GTP hydrolase (targeting oxidative stress pathways). Heterocyclic benzodiazolyl group; iodine substituent.

Detailed Research Findings

Metabolic Stability and Modifications

  • Fluorinated analogs, such as N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide , demonstrate how halogenation can reduce metabolic degradation. This aligns with studies showing that fluorination blocks common oxidative pathways (e.g., cytochrome P450-mediated reactions) .
  • The benzylsulfonyl group in 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid contributes to antibacterial activity, suggesting that the sulfonamide moiety in the target compound may similarly enhance interaction with bacterial enzymes.

Pharmacological Profiles

  • Piperidine derivatives like cyclopropylfentanyl highlight the importance of the 4-position substituent in CNS activity. However, the target compound’s benzylsulfonyl group may steer activity away from opioid receptors toward other targets (e.g., antimicrobial or anti-inflammatory pathways).
  • The 4-chloro-2-oxo-benzodiazolyl analog inhibits 8-oxo-GTP hydrolase, implying that electron-withdrawing groups at C4 could enhance binding to oxidative stress-related enzymes.

Biological Activity

4-(Benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₂O₃S
  • Molecular Weight : 357.45 g/mol

This compound features a piperidine ring substituted with a benzylsulfonyl group and a phenethyl moiety, which contributes to its unique pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for the development of new antimicrobial agents.

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.
  • Receptor Interaction : It might interact with various receptors, modulating their activity and influencing downstream signaling pathways related to inflammation and cell growth.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Compound A AntimicrobialEnzyme inhibition
Compound B AnticancerApoptosis induction
This compound Antimicrobial, AnticancerEnzyme inhibition, Receptor interaction

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : In one study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Cancer Cell Line Studies : In another study involving human cancer cell lines (e.g., breast and lung cancer), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(benzylsulfonyl)-N-phenethylpiperidine-1-carboxamide?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key factors include:

  • Temperature : Elevated temperatures (60–100°C) often improve reaction rates but may compromise selectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane may favor sulfonylation steps .
  • Catalysts : Triethylamine or DMAP can accelerate carboxamide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution) is recommended for isolating high-purity products .

Q. How can the three-dimensional conformation of this compound be elucidated?

  • Methodological Answer :

  • X-ray crystallography : Provides atomic-resolution structural data but requires high-quality single crystals .
  • NMR spectroscopy : 2D techniques (e.g., COSY, NOESY) map spatial interactions between protons, confirming stereochemistry .
  • Computational modeling : Density functional theory (DFT) simulations predict energetically favorable conformations .

Q. What safety protocols are essential when handling this compound in a laboratory setting?

  • Methodological Answer :

  • Risk assessment : Review Safety Data Sheets (SDS) for acute toxicity and skin irritation hazards .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

  • Methodological Answer :

  • Substituent modification : Systematically alter the benzylsulfonyl or phenethyl groups to assess impacts on receptor binding .
  • Enzyme assays : Test inhibitory activity against carbonic anhydrases or kinases using fluorometric or calorimetric assays .
  • Computational docking : Use AutoDock or Schrödinger to predict binding poses with target proteins .

Q. What strategies resolve contradictions in reported reaction yields for analogous piperidine-carboxamides?

  • Methodological Answer :

  • Reproducibility checks : Verify stoichiometry, catalyst purity, and reaction atmosphere (e.g., inert gas vs. ambient) .
  • Analytical validation : Use HPLC-MS to quantify byproducts and confirm yields .
  • Meta-analysis : Compare literature data to identify trends (e.g., solvent polarity inversely correlates with byproduct formation) .

Q. How can this compound serve as a scaffold for developing enzyme inhibitors?

  • Methodological Answer :

  • Core retention : Maintain the piperidine-carboxamide backbone for structural stability .
  • Functionalization : Introduce sulfonamide or fluorinated groups to enhance target affinity .
  • In vitro screening : Use high-throughput assays to evaluate inhibition constants (Ki) against disease-relevant enzymes .

Q. What advanced techniques characterize its interaction with biological membranes?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to membrane-embedded receptors .
  • Lipophilicity assays : Determine logP values via shake-flask or chromatographic methods to predict membrane permeability .
  • Cryo-EM : Visualize compound-membrane complexes at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.